4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(3-pyrimidin-4-yloxypiperidin-1-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-4-7-20-9-11)17-6-1-2-12(8-17)19-13-3-5-15-10-16-13/h3-5,7,9-10,12H,1-2,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTMPXOCXQFKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
BK76128: 3-Chloro-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine
- Core Structure : Pyridine (vs. pyrimidine in the target compound).
- Substituents :
- Pyrrolidin (5-membered ring) vs. piperidin (6-membered ring) in the target compound.
- Chlorine atom at the 3-position (electron-withdrawing) vs. unsubstituted pyrimidine in the target.
- Chlorine substitution could lower electron density in the pyridine ring, altering reactivity or solubility compared to the pyrimidine core .
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Core Structure: Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine.
- Substituents: Phenyl group at the 3-position of the pyrazole ring. No piperidine or thiophene-carbonyl moiety.
- Implications: The fused thieno-pyrimidine system increases planarity, which may improve intercalation with biological targets like DNA or enzymes. The absence of a flexible piperidine linker could limit conformational adaptability compared to the target compound .
Physicochemical and Electronic Properties
| Property | Target Compound | BK76128 | 4-(3-Phenyl-...)thieno-pyrimidine |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₄N₃O₂S (inferred) | C₁₄H₁₃ClN₂O₂S | C₁₇H₁₂N₆S |
| Molecular Weight | ~308.34 g/mol (estimated) | 308.78 g/mol | 332.38 g/mol |
| Key Functional Groups | Piperidin-ether, thiophene-carbonyl | Pyrrolidin-ether, chlorine, thiophene-carbonyl | Fused thieno-pyrimidine, pyrazole-phenyl |
| Solubility (Predicted) | Moderate (polar ether and carbonyl) | Low (chlorine increases hydrophobicity) | Low (planar fused rings) |
- Analysis :
- The target compound’s ether linkage and thiophene-carbonyl group may enhance water solubility compared to BK76128’s chlorinated pyridine.
- The fused-ring analogue’s planar structure likely reduces solubility but improves stacking interactions .
Biological Activity
4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a pyrimidine core linked to a thiophene moiety through a piperidine ring, which is crucial for its biological interactions.
Biological Activity Overview
Research has indicated that 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine exhibits various biological activities, including:
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against flavivirus infections. Its mechanism involves inhibition of viral replication pathways.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes.
- Anticancer Potential : Some derivatives related to this compound have demonstrated cytotoxic effects against cancer cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of PI3K pathways, which are critical in cellular signaling and cancer progression. For example, related compounds have shown IC50 values indicating effective inhibition of PI3Kδ and PI3Kβ in vitro studies .
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators like prostaglandins, thus alleviating inflammation .
Antiviral Studies
A study highlighted the effectiveness of similar thiophene derivatives against flavivirus infections. The compounds were assessed for their ability to inhibit viral replication in vitro, demonstrating significant antiviral activity with IC50 values in the low micromolar range.
| Compound | IC50 (µM) | Target |
|---|---|---|
| 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine | 1.0 | PI3Kδ |
| Related Thiophene Derivative | 3.1 | PI3Kβ |
Anti-inflammatory Studies
In another study focusing on anti-inflammatory properties, the compound was tested against COX-1 and COX-2 enzymes. The results indicated a marked reduction in enzyme activity compared to standard anti-inflammatory drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 4-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrimidine | 0.04 ± 0.01 | 0.04 ± 0.02 |
| Celecoxib (Standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
